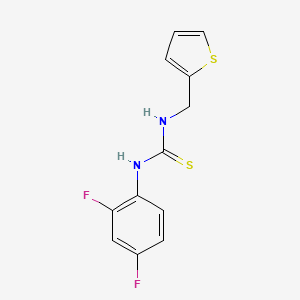![molecular formula C14H22N4O2S B5556867 (1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)
(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related diazabicyclo nonane derivatives involves complex chemical reactions. For example, the synthesis of trifluoromethanesulfonate and bis(trifluoromethylsulfonyl)imide salts from diazabicyclo nonane structures has been explored, indicating the complexity and variety of approaches possible for synthesizing compounds with similar structures (Tolstikova, Bel’skikh, & Shainyan, 2010).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonane derivatives is characterized by their unique bicyclic framework, which influences their chemical behavior and interactions. Research on the structural aspects of similar compounds, like 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts, provides insights into the molecular arrangement and potential reactivity of such structures (Maraš, Polanc, & Kočevar, 2012).
Chemical Reactions and Properties
Diazabicyclo nonane derivatives undergo various chemical reactions that highlight their reactivity and potential for further chemical modification. For instance, the oxidative sulfonamidation of 1,5-hexadiene to yield diazabicyclo[3.2.1]octane frameworks showcases the chemical versatility of these structures (Shainyan, Moskalik, Astakhova, & Schilde, 2014).
Physical Properties Analysis
The physical properties of diazabicyclo nonane derivatives, such as their thermal behavior and polymorphism, are crucial for understanding their stability and applications. Studies on related compounds, like the salts of DABCO and bis(trifluoromethylsulfonyl)amine, provide valuable information on their physical characteristics and behavior under different conditions (Laus et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are essential for the application and further modification of diazabicyclo nonane derivatives. Research focusing on the reactivity and functionalization of these compounds can shed light on their chemical properties and potential uses (Goli-Jolodar & Shirini, 2017).
科学的研究の応用
Synthetic Methodologies and Protective Groups
A study by Chandrasekhar & Sarkar (1998) introduced 3-phenylsulfonyl 1,2 propane diol as an efficient new protection reagent for aldehydes and ketones, highlighting its application in synthetic chemistry for the protection and deprotection of carbonyl groups under nonaqueous conditions. This approach emphasizes the utility of sulfonyl-based compounds in synthetic methodologies, offering a glimpse into the broader applications of similar structures (Chandrasekhar & Sarkar, 1998).
Catalysis and Green Chemistry
Goli-Jolodar & Shirini (2017) reported the use of a nano-sized Brönsted acid catalyst for synthesizing pyrimido[4,5-d]pyrimidinones and pyrano[2,3-d]pyrimidinones derivatives under environmentally friendly conditions. This work underlines the role of sulfonyl-containing diazabicyclo nonane derivatives in facilitating green chemistry approaches, where such catalysts enable high yields and contribute to sustainable chemical processes (Goli-Jolodar & Shirini, 2017).
Antimicrobial Applications
El‐Wahab et al. (2015) explored the antimicrobial efficacy of pyrimidine derivatives when incorporated into polyurethane varnish and printing ink paste. This study showcases the potential of sulfonyl-substituted diazabicyclo nonane compounds in enhancing the antimicrobial properties of surface coatings, indicating their importance in the development of antimicrobial materials (El‐Wahab et al., 2015).
Receptor Affinity and Cytotoxicity
Geiger et al. (2007) synthesized stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate, demonstrating significant σ1 receptor affinity and cytotoxic activity against human tumor cell lines. This research illustrates how structural modifications in the 6,8-diazabicyclo[3.2.2]nonane scaffold can influence biological activity, offering insights into the design of new compounds with potential therapeutic applications (Geiger et al., 2007).
特性
IUPAC Name |
(1S,5R)-6-propylsulfonyl-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-2-8-21(19,20)18-10-12-4-5-13(18)11-17(9-12)14-15-6-3-7-16-14/h3,6-7,12-13H,2,4-5,8-11H2,1H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOLIBJUEWAFDV-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CC2CCC1CN(C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS(=O)(=O)N1C[C@H]2CC[C@@H]1CN(C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)

![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)
![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)
![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)
![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)
![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)
![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)
![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)
![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)